molecular formula C20H26N4O B12234276 1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one

1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one

Cat. No.: B12234276
M. Wt: 338.4 g/mol
InChI Key: PBQNRLCYUYYFDK-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclopropyl, benzodiazol, azetidin, and pyrrolidin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazol and azetidin rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one is unique due to its combination of multiple heterocyclic rings, which can impart distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

1-cyclopropyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C20H26N4O/c1-13(2)19-21-16-5-3-4-6-17(16)24(19)15-11-22(12-15)18-9-10-23(20(18)25)14-7-8-14/h3-6,13-15,18H,7-12H2,1-2H3

InChI Key

PBQNRLCYUYYFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCN(C4=O)C5CC5

Origin of Product

United States

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